Comprehensive Technical Guide on 3-Methyl-5-(trifluoromethyl)benzylamine: Structural Analytics and Synthetic Methodologies
Comprehensive Technical Guide on 3-Methyl-5-(trifluoromethyl)benzylamine: Structural Analytics and Synthetic Methodologies
Executive Summary
3-Methyl-5-(trifluoromethyl)benzylamine (CAS: 292151-97-4) is a highly specialized fluorinated building block widely utilized in modern medicinal chemistry and agrochemical development[1]. The incorporation of a trifluoromethyl (-CF3) group alongside a methyl (-CH3) group on the benzylic scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated basicity of the adjacent amine[2]. This whitepaper details the structural characteristics, synthetic pathways, and downstream applications of this compound, providing researchers with actionable, self-validating protocols.
Physicochemical Profiling & Structural Analysis
The molecular architecture of 3-Methyl-5-(trifluoromethyl)benzylamine consists of a central benzene ring bearing three distinct substituents: a methyl group at C3, a trifluoromethyl group at C5, and an aminomethyl (benzylamine) group at C1.
Core Identifiers and Properties
To facilitate accurate compound tracking and regulatory compliance, the primary identifiers and calculated properties are summarized below[2]:
| Property | Value |
| Chemical Name | 3-Methyl-5-(trifluoromethyl)benzylamine |
| CAS Registry Number | 292151-97-4 |
| PubChem CID | 18546522 |
| Molecular Formula | C9H10F3N |
| Molecular Weight | 189.18 g/mol |
| Topological Polar Surface Area (TPSA) | 26.0 Ų |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 4 (3x Fluorine, 1x Nitrogen) |
| Physical State (Standard Conditions) | Liquid to low-melting solid (varies by purity) |
Causality Insight: The presence of the strongly electron-withdrawing -CF3 group at the meta-position relative to the benzylic amine decreases the pKa of the amine slightly compared to an unsubstituted benzylamine. This subtle modulation is critical when designing drugs targeting specific physiological pH environments, as it alters the compound's ionization state and subsequent membrane permeability[2].
Synthetic Methodologies & Experimental Protocols
The synthesis of 3-Methyl-5-(trifluoromethyl)benzylamine typically proceeds via the reduction of the corresponding benzonitrile or the reductive amination of the corresponding benzaldehyde[3].
Retrosynthetic Analysis and Pathway Selection
When selecting a synthetic route, chemists must weigh the reactivity of the starting materials against the desired purity profile.
-
Pathway A (Nitrile Reduction): Utilizes 3-Methyl-5-(trifluoromethyl)benzonitrile. Reduction can be achieved via strong hydride donors (e.g., LiAlH4) or catalytic hydrogenation (H2, Pd/C). Hydride reduction is rapid but requires strict anhydrous conditions. Catalytic hydrogenation is greener but prone to forming secondary amine byproducts (dimerization) unless conducted in acidic media[3][4].
-
Pathway B (Reductive Amination): Utilizes 3-Methyl-5-(trifluoromethyl)benzaldehyde reacting with ammonia or an ammonium salt, followed by reduction with sodium cyanoborohydride (NaBH3CN). This route is highly chemoselective but requires careful control of equivalents to prevent over-alkylation.
Synthetic pathways for 3-Methyl-5-(trifluoromethyl)benzylamine.
Step-by-Step Protocol: Nitrile Reduction via Catalytic Hydrogenation
This protocol utilizes catalytic hydrogenation under acidic conditions to suppress the formation of the secondary amine dimer, ensuring a high primary amine yield[3].
Reagents & Materials:
-
3-Methyl-5-(trifluoromethyl)benzonitrile (1.0 eq, 10 mmol)
-
10% Palladium on Carbon (Pd/C) (0.1 eq by weight)
-
Ethanol (Absolute, 50 mL)
-
Concentrated Hydrochloric Acid (HCl, 37%) (1.5 eq, 15 mmol)
-
Hydrogen gas (H2) balloon or Parr shaker
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, argon-purged 100 mL round-bottom flask, dissolve 3-Methyl-5-(trifluoromethyl)benzonitrile in 50 mL of absolute ethanol.
-
Acidification: Slowly add 1.5 equivalents of concentrated HCl. Causality: The acidic environment protonates the newly formed primary amine instantly, rendering it non-nucleophilic. This prevents it from attacking the intermediate imine, thereby completely suppressing the formation of the unwanted secondary amine dimer[3].
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is purged with inert gas prior to addition.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a positive pressure of H2 (1 atm via balloon, or up to 3 atm in a Parr shaker for faster kinetics) at room temperature for 12-16 hours.
-
Reaction Monitoring: Monitor the disappearance of the nitrile peak via TLC (Hexanes:EtOAc 8:2) or LC-MS.
-
Workup & Isolation:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (20 mL).
-
Concentrate the filtrate under reduced pressure to yield the crude hydrochloride salt of the product.
-
To isolate the free base, partition the crude salt between dichloromethane (DCM, 50 mL) and 1M aqueous NaOH (50 mL). Extract the aqueous layer twice more with DCM (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford pure 3-Methyl-5-(trifluoromethyl)benzylamine.
-
Applications in Medicinal Chemistry
Benzylamines are privileged scaffolds in drug discovery. The specific substitution pattern of 3-Methyl-5-(trifluoromethyl)benzylamine makes it an ideal precursor for synthesizing kinase inhibitors, GPCR antagonists, and targeted oncology therapeutics[3].
Integration into Kinase Inhibitors
In the development of azaindole-based protein kinase inhibitors, the benzylic amine acts as a critical hinge-binding motif or a solvent-exposed solubilizing group[3]. The amine nitrogen often participates in critical hydrogen bonding with the kinase domain backbone, while the -CF3 group occupies hydrophobic pockets, displacing high-energy water molecules and significantly boosting binding affinity (the "fluorine effect").
Integration of the benzylamine into a heterocyclic core via cross-coupling.
Metabolic Shielding
The strategic placement of the trifluoromethyl and methyl groups on the phenyl ring provides steric and electronic shielding. The -CF3 group is highly resistant to cytochrome P450-mediated oxidative metabolism, effectively blocking metabolic liabilities at the meta-position and prolonging the compound's half-life in vivo[2].
Analytical Validation & Quality Control
To ensure trustworthiness and reproducibility in downstream applications, rigorous analytical validation of the synthesized 3-Methyl-5-(trifluoromethyl)benzylamine is mandatory.
-
Nuclear Magnetic Resonance (NMR):
-
1H NMR (CDCl3): Look for the diagnostic benzylic methylene protons (singlet, ~3.8-4.0 ppm, 2H) and the primary amine protons (broad singlet, ~1.5-2.0 ppm, 2H, exchanges with D2O). The aromatic region will display three distinct protons due to the asymmetric 1,3,5-substitution pattern.
-
19F NMR (CDCl3): A sharp singlet around -62 to -63 ppm confirms the presence of the intact -CF3 group.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Expected m/z [M+H]+ = 190.1. The purity should exceed 97% for use in sensitive biological assays[1][5].
Conclusion
3-Methyl-5-(trifluoromethyl)benzylamine (CAS: 292151-97-4) is a versatile and robust intermediate. By employing chemoselective reduction strategies—such as acid-mediated catalytic hydrogenation—researchers can efficiently access this primary amine in high yields without the complication of dimer formation. Its unique stereoelectronic profile, driven by the synergistic effects of the methyl and trifluoromethyl substituents, continues to make it an invaluable asset in the rational design of next-generation therapeutics.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 3-Methyl-5-(trifluoromethyl)benzylamine | C9H10F3N | CID 18546522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2014102378A1 - Azaindole derivatives as inhibitors of protein kinases - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. uandvholding.gramick.dev [uandvholding.gramick.dev]
